3,3-Diphenylazetidine
Overview
Description
3,3-Diphenylazetidine is a chemical compound belonging to the azetidine family. It has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. The compound is characterized by a four-membered ring with two phenyl groups attached to the third carbon atom, making it a highly strained and reactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diphenylazetidine can be synthesized through various methods. One common approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward route to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques. The use of microwave irradiation and solid supports like alumina can be scaled up for industrial applications, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is driven by the considerable ring strain of the four-membered azetidine ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3-Diphenylazetidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: The compound’s reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diphenylazetidine is primarily driven by its ring strain, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Azetidine: A four-membered ring compound similar to 3,3-Diphenylazetidine but without the phenyl groups.
Aziridine: A three-membered ring compound with similar reactivity due to ring strain.
Pyrrolidine: A five-membered ring compound with different reactivity and stability profiles.
Uniqueness: this compound stands out due to the presence of two phenyl groups, which significantly influence its chemical properties and reactivity. The ring strain in this compound is higher compared to azetidine and pyrrolidine, making it more reactive and suitable for specific applications .
Properties
IUPAC Name |
3,3-diphenylazetidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-3-7-13(8-4-1)15(11-16-12-15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLFFEFWBYZAAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222489 | |
Record name | Azetidine, 3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-23-8 | |
Record name | Azetidine, 3,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine, 3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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